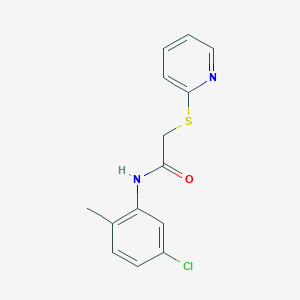![molecular formula C17H20N2O3S B5787687 N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, commonly known as MI-192, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. MI-192 is a member of the benzamide family of compounds, which are known for their ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. MI-192 has shown promise as a potent and selective inhibitor of HDACs, making it a promising candidate for further research.
作用機序
MI-192 inhibits N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide by binding to the catalytic domain of the enzyme and blocking its activity. HDAC inhibitors have been shown to induce hyperacetylation of histones, which can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-192 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. MI-192 has also been shown to enhance the antitumor activity of other anticancer agents, such as cisplatin and doxorubicin.
実験室実験の利点と制限
One advantage of MI-192 is its potency and selectivity for N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, which makes it a useful tool for studying the role of N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide in cancer biology. However, one limitation of MI-192 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on MI-192. One area of interest is the development of more soluble analogs of MI-192, which could improve its utility as a research tool. Another area of interest is the investigation of the potential synergistic effects of MI-192 with other anticancer agents, such as immune checkpoint inhibitors. Finally, further studies are needed to better understand the molecular mechanisms underlying the antitumor effects of MI-192, which could lead to the development of more effective cancer therapies.
合成法
The synthesis of MI-192 involves several steps, starting with the reaction of 4-isopropylphenylboronic acid with 4-bromo-2-nitroaniline to form 4-isopropylphenyl(4-bromo-2-nitrophenyl)boronic acid. This compound is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with methylsulfonyl chloride and 4-aminobenzamide to form MI-192.
科学的研究の応用
MI-192 has been extensively studied for its potential applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising class of anticancer agents. MI-192 has been shown to be a potent and selective inhibitor of N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide, and has demonstrated antitumor activity in a variety of cancer cell lines and animal models.
特性
IUPAC Name |
4-(methanesulfonamido)-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)13-4-8-15(9-5-13)18-17(20)14-6-10-16(11-7-14)19-23(3,21)22/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIXSLODJLXXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)
![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)





![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)

